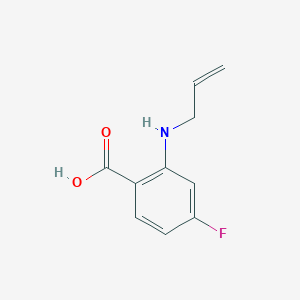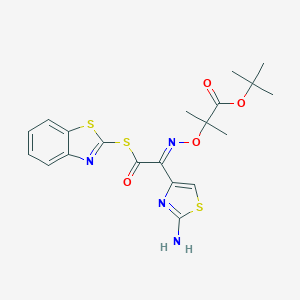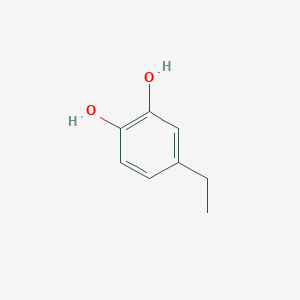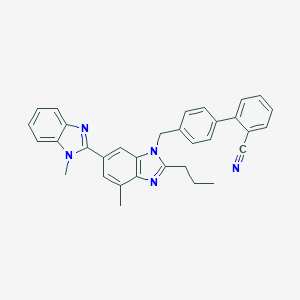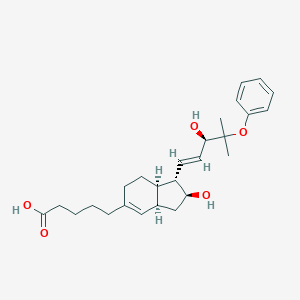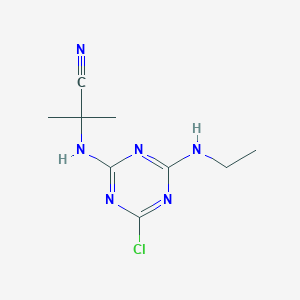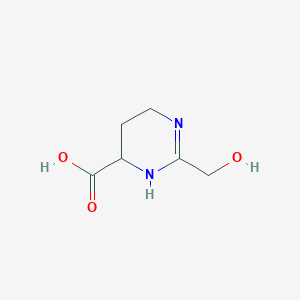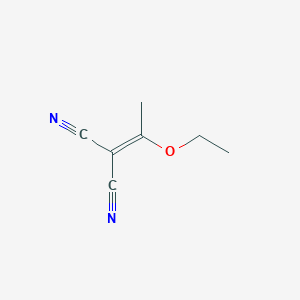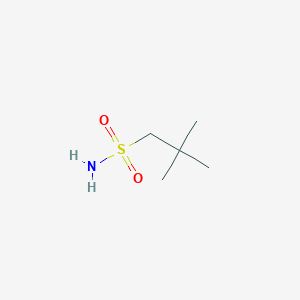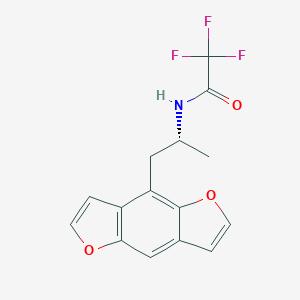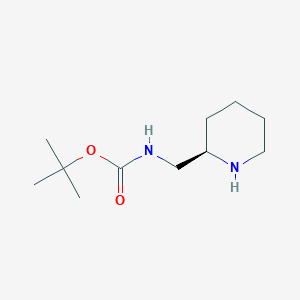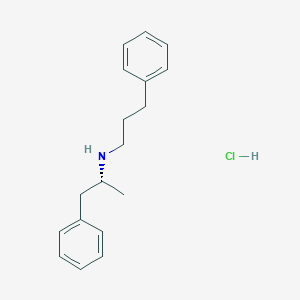
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane, also known as N-PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Wirkmechanismus
The exact mechanism of action of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is not fully understood. However, it is believed to work by modulating the levels of dopamine and other neurotransmitters in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine, which may contribute to its psychoactive effects.
Biochemische Und Physiologische Effekte
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has several advantages for lab experiments. It is a synthetic compound that can be easily produced in high yields and purity. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to its use in lab experiments. The exact mechanism of action is not fully understood, and there is limited research on its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Additionally, the long-term effects of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane need to be studied to ensure its safety for human use.
In conclusion, N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. Its synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have neuroprotective properties, to enhance cognitive function, and to reduce anxiety in animal models. However, further research is needed to fully understand the mechanism of action and to determine its potential uses in human medicine.
Synthesemethoden
The synthesis of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane involves the reaction of 3-phenyl-n-propylamine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with nitroethane to yield N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. This synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have neuroprotective properties and to enhance cognitive function in animal models. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
131903-56-5 |
|---|---|
Produktname |
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane |
Molekularformel |
C18H24ClN |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
(2R)-1-phenyl-N-(3-phenylpropyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1 |
InChI-Schlüssel |
NOOYIVIUEHDMSF-PKLMIRHRSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Andere CAS-Nummern |
131903-56-5 |
Synonyme |
N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane PPAP R(-)-N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane hydrochloride R(-)PPAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




